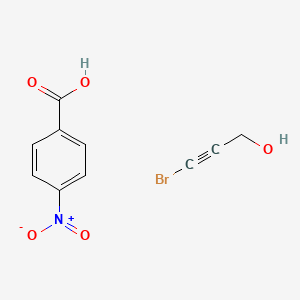
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid is a compound that combines two distinct chemical entities: 3-Bromoprop-2-yn-1-ol and 4-nitrobenzoic acid 3-Bromoprop-2-yn-1-ol is an organic compound with a bromine atom attached to a propyne group, while 4-nitrobenzoic acid is a benzoic acid derivative with a nitro group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
3-Bromoprop-2-yn-1-ol: : This compound can be synthesized by the treatment of propargyl alcohol with phosphorus tribromide. The reaction typically involves the following steps:
- Propargyl alcohol is reacted with phosphorus tribromide in an inert solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by distillation or recrystallization .
-
4-Nitrobenzoic Acid: : This compound can be synthesized by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions are as follows:
- Benzoic acid is dissolved in concentrated sulfuric acid.
- Nitric acid is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale reactions using similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Both 3-Bromoprop-2-yn-1-ol and 4-nitrobenzoic acid can undergo oxidation reactions. For example, 3-Bromoprop-2-yn-1-ol can be oxidized to form 3-bromoprop-2-ynoic acid using oxidizing agents such as potassium permanganate.
Reduction: 4-Nitrobenzoic acid can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: 3-Bromoprop-2-ynoic acid, 4-nitrobenzaldehyde.
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted propargyl alcohol derivatives.
Applications De Recherche Scientifique
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and nitro groups.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid involves its ability to act as an alkylating agent. The bromine atom in 3-Bromoprop-2-yn-1-ol can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group in 4-nitrobenzoic acid can participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Bromide: Similar to 3-Bromoprop-2-yn-1-ol but lacks the hydroxyl group.
4-Nitrobenzyl Alcohol: Similar to 4-nitrobenzoic acid but with a hydroxyl group instead of a carboxyl group.
Uniqueness
3-Bromoprop-2-yn-1-ol;4-nitrobenzoic acid is unique due to the combination of a reactive bromine atom and a nitro group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Propriétés
Numéro CAS |
54757-83-4 |
|---|---|
Formule moléculaire |
C10H8BrNO5 |
Poids moléculaire |
302.08 g/mol |
Nom IUPAC |
3-bromoprop-2-yn-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H3BrO/c9-7(10)5-1-3-6(4-2-5)8(11)12;4-2-1-3-5/h1-4H,(H,9,10);5H,3H2 |
Clé InChI |
KPBYIPBHSGWVBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C#CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


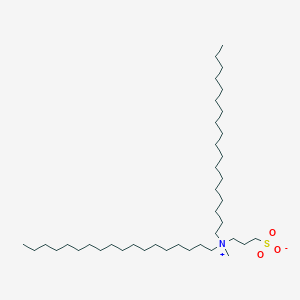

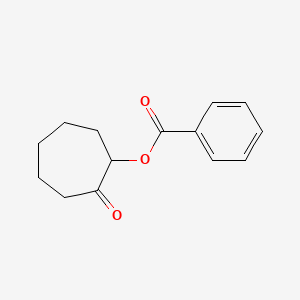

methanone](/img/structure/B14649095.png)

![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)

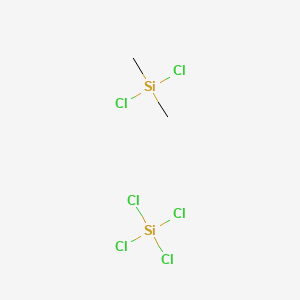
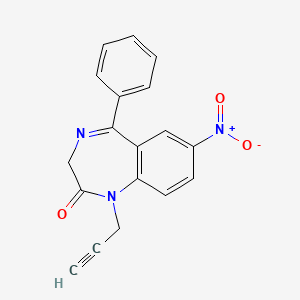
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)


